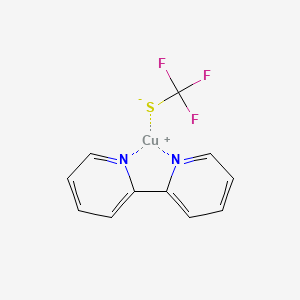
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is a chiral compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a bicyclic naphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol typically involves the bromination of a suitable precursor, followed by the introduction of hydroxyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination. The hydroxyl groups are introduced through subsequent reactions, such as hydrolysis or oxidation, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, hydrogenated derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: The enantiomer of the compound with similar structural features but different optical activity.
3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: The racemic mixture containing both enantiomers.
3,3-Dichloro-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is unique due to its specific chiral configuration and the presence of bromine atoms, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H20Br2O2S |
|---|---|
Peso molecular |
484.2 g/mol |
InChI |
InChI=1S/C20H20Br2O2.S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h9-10,23-24H,1-8H2; |
Clave InChI |
ITEQSFFMJAVCDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br.[S] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)




